molecular formula C9H11N2Na2O8PS B13735674 4-Thio-ump disodium salt

4-Thio-ump disodium salt

Cat. No.: B13735674
M. Wt: 384.21 g/mol
InChI Key: CVLFRAVGVVLGCJ-WFIJOQBCSA-L
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Description

4-Thio-ump disodium salt, also known as 4-Thiouridine 5’-monophosphate disodium salt, is a chemical compound with the molecular formula C9H11N2Na2O8PS. It is a modified nucleotide where the oxygen atom at the 4-position of the uridine base is replaced by a sulfur atom. This compound is often used in biochemical and molecular biology research due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thio-ump disodium salt typically involves a multi-step reaction process. One common method includes the following steps :

    Step 1: N,N,N’,N’-tetramethyl-1,8-diaminonaphthalene is reacted with trichlorophosphate and triethyl phosphate under an inert atmosphere for 5 hours.

    Step 2: The reaction mixture is then cooled, and water and triethylamine carbonate are added. The reaction is maintained at 20°C with a pH of 7.4 to 7.6 for 1 hour.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Thio-ump disodium salt undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The sulfur atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.

Major Products Formed

Scientific Research Applications

4-Thio-ump disodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Thio-ump disodium salt involves its incorporation into RNA molecules. The sulfur atom at the 4-position of the uridine base allows for specific tagging and detection of RNA. This modification can affect the stability and function of RNA, making it a valuable tool for studying RNA dynamics and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sulfur substitution at the 4-position, which provides distinct chemical and biological properties. This makes it particularly useful for RNA-related studies and applications where precise tagging and detection are required .

Properties

Molecular Formula

C9H11N2Na2O8PS

Molecular Weight

384.21 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl phosphate

InChI

InChI=1S/C9H13N2O8PS.2Na/c12-6-4(3-18-20(15,16)17)19-8(7(6)13)11-2-1-5(21)10-9(11)14;;/h1-2,4,6-8,12-13H,3H2,(H,10,14,21)(H2,15,16,17);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1

InChI Key

CVLFRAVGVVLGCJ-WFIJOQBCSA-L

Isomeric SMILES

C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Origin of Product

United States

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